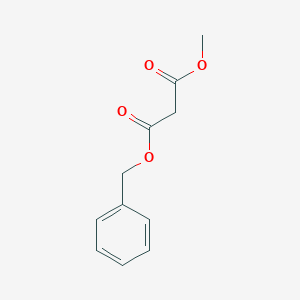
苄基甲基丙二酸酯
描述
Benzyl methyl malonate is an organic compound with the molecular formula C11H12O4. It is an ester derived from malonic acid, where one of the ester groups is a benzyl group and the other is a methyl group. This compound is used in various chemical syntheses and has applications in pharmaceuticals and organic chemistry.
科学研究应用
Benzyl methyl malonate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and other organic compounds
Drug Development: Used in the synthesis of barbiturates, sedatives, and anticonvulsants.
Chemical Synthesis: Employed in the preparation of complex molecules and natural products.
作用机制
Target of Action
Benzyl methyl malonate is an ester . It is primarily involved in the malonic ester synthesis . The primary targets of benzyl methyl malonate are the enzymes involved in this synthesis process.
Mode of Action
The mode of action of benzyl methyl malonate involves a series of reactions that are part of the malonic ester synthesis . The process begins with the deprotonation of the ester to form an enolate. This is followed by an S N2 reaction of the enolate upon an alkyl halide, forming a new C-C bond. Acidic hydrolysis of the ester then gives a carboxylic acid .
Biochemical Pathways
Benzyl methyl malonate is involved in the malonic ester synthesis pathway . This pathway is crucial for the formation of carboxylic acids and has downstream effects on various biochemical processes. Malonic acid, a product of this pathway, is known to play an important role in symbiotic nitrogen metabolism and brain development .
Result of Action
The result of the action of benzyl methyl malonate is the formation of a carboxylic acid via the malonic ester synthesis pathway . This process contributes to various biochemical processes in the body, including the production of energy and the synthesis of other important biomolecules.
生化分析
Biochemical Properties
The biochemical properties of Benzyl Methyl Malonate are not well-studied. It is known that the compound can participate in reactions similar to those of other esters. For instance, it can undergo hydrolysis, a reaction that breaks the ester bond to produce a carboxylic acid and an alcohol . This property could potentially allow Benzyl Methyl Malonate to interact with various enzymes, proteins, and other biomolecules in a biochemical context.
Molecular Mechanism
It is known that the compound can undergo reactions typical of esters, such as hydrolysis . This reaction could potentially involve binding interactions with enzymes, leading to changes in enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
Like other esters, it is likely to be stable under standard laboratory conditions
准备方法
Synthetic Routes and Reaction Conditions: Benzyl methyl malonate can be synthesized through the malonic ester synthesis. This involves the deprotonation of a di-ester of malonic acid with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide. The steps are as follows :
Deprotonation: A base (e.g., methoxide) removes the most acidic proton from the ester to form an enolate.
Alkylation: The enolate acts as a nucleophile in an S_N2 reaction with an alkyl halide, forming a new C-C bond.
Hydrolysis: Acidic hydrolysis of the ester to give a carboxylic acid.
Decarboxylation: Heating the carboxylic acid results in decarboxylation to give an enol, which tautomerizes back to the carboxylic acid.
Industrial Production Methods: Large-scale synthesis of benzyl methyl malonate involves selective monohydrolysis of symmetric diesters. This method is efficient, environmentally benign, and produces high yields with near 100% purity .
化学反应分析
Types of Reactions: Benzyl methyl malonate undergoes several types of reactions, including:
Alkylation: The enolate form of benzyl methyl malonate can react with alkyl halides to form substituted products.
Hydrolysis: Acidic or basic hydrolysis can convert the ester groups into carboxylic acids.
Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, forming an enol that tautomerizes to a carboxylic acid.
Common Reagents and Conditions:
Bases: Methoxide, ethoxide for deprotonation.
Alkyl Halides: Used for alkylation reactions.
Acids/Bases: For hydrolysis reactions.
Major Products:
Substituted Acetic Acids: Formed through alkylation and subsequent reactions.
Carboxylic Acids: Formed through hydrolysis and decarboxylation.
相似化合物的比较
Diethyl Malonate: Similar in structure but with two ethyl ester groups instead of benzyl and methyl groups.
Dimethyl Malonate: Contains two methyl ester groups.
Mono-Benzyl Malonate: Contains one benzyl ester group and one carboxylic acid group.
Uniqueness: Benzyl methyl malonate is unique due to its mixed ester groups, which provide distinct reactivity patterns compared to fully symmetric esters like diethyl malonate or dimethyl malonate
属性
IUPAC Name |
3-O-benzyl 1-O-methyl propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-10(12)7-11(13)15-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUZDBFOEWAQFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341299 | |
| Record name | Benzyl methyl malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52267-39-7 | |
| Record name | Benzyl methyl malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


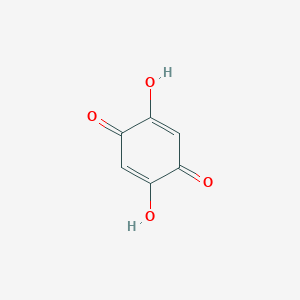
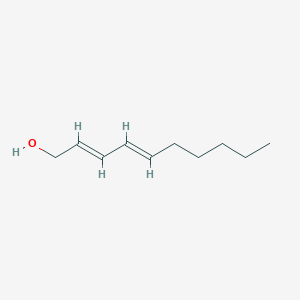
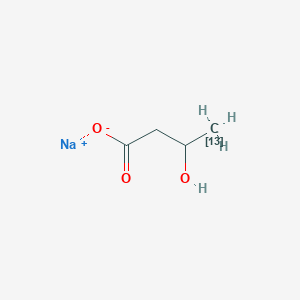
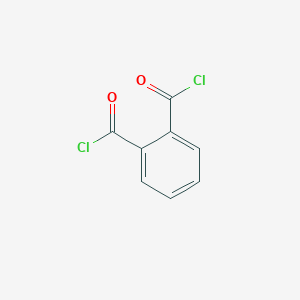
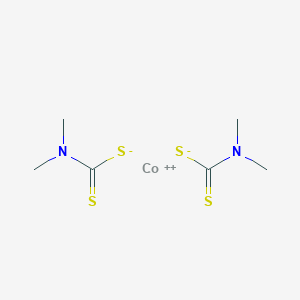
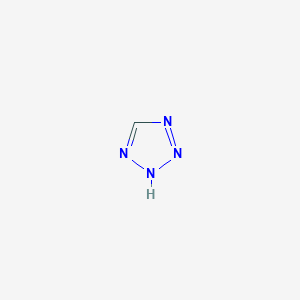
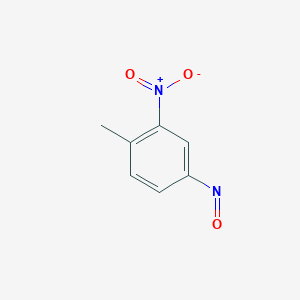
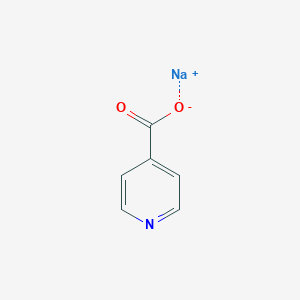
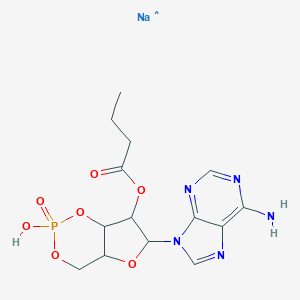
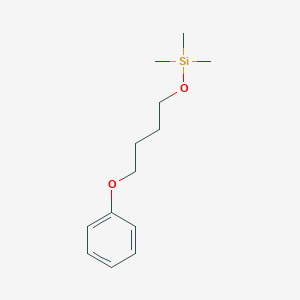
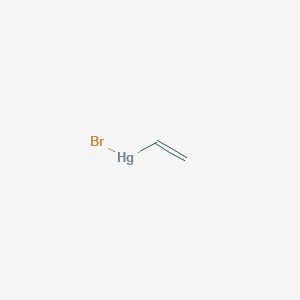
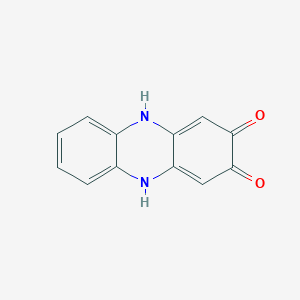
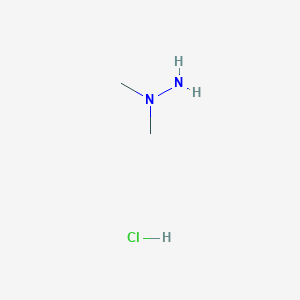
![5-(Trifluoromethyl)benzo-[2,1,3]-thiadiazole](/img/structure/B104948.png)
